(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride
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Overview
Description
(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. This compound is characterized by the presence of a phenyl group attached to an ethanolamine moiety, with an additional isopropyl group attached to the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropylphenol and (S)-1-phenylethanamine.
Etherification: The first step involves the etherification of 2-isopropylphenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form 2-(2-propan-2-yloxy)phenol.
Reductive Amination: The next step involves the reductive amination of 2-(2-propan-2-yloxy)phenol with (S)-1-phenylethanamine in the presence of a reducing agent, such as sodium cyanoborohydride, to form (1S)-1-(2-propan-2-yloxyphenyl)ethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ethanamine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and conditions such as elevated temperatures or the presence of catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenylethanolamines.
Scientific Research Applications
(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-Methoxyphenyl)ethanamine;hydrochloride
- (1S)-1-(2-Ethoxyphenyl)ethanamine;hydrochloride
- (1S)-1-(2-Propoxyphenyl)ethanamine;hydrochloride
Uniqueness
(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as increased lipophilicity or altered binding affinity to specific molecular targets, compared to similar compounds with different substituents.
Properties
IUPAC Name |
(1S)-1-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)13-11-7-5-4-6-10(11)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXINJPCMHFDMO-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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